17-Amino Geldanamycin-13C,15N2
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Overview
Description
17-Amino Geldanamycin-13C,15N2 is a labeled analogue of 17-Amino Geldanamycin, which is an active metabolite of 17-(Allylamino)geldanamycin (17AAG). This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a benzoquinone ansamycin antibiotic that interacts with the heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization and activation of many proteins required for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Amino Geldanamycin-13C,15N2 involves the incorporation of isotopic labels into the geldanamycin structure. The labeled compound is synthesized by introducing 13C and 15N isotopes into the geldanamycin molecule through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of labeled precursors and specific catalysts .
Industrial Production Methods
it is likely that the production involves large-scale synthesis using similar methods as those used in laboratory settings, with additional steps for purification and quality control to ensure the isotopic purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
17-Amino Geldanamycin-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, methanol), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of geldanamycin, such as hydroquinone derivatives, substituted amino derivatives, and other modified forms that retain the core structure of the original compound .
Scientific Research Applications
17-Amino Geldanamycin-13C,15N2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies of protein interactions, particularly with Hsp90, to understand its role in cellular processes and disease states.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit Hsp90 and disrupt the function of proteins involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 17-Amino Geldanamycin-13C,15N2 involves its interaction with the Hsp90 chaperone protein. By binding to the ATP/ADP switch domain of Hsp90, the compound inhibits the chaperone’s function, leading to the destabilization and degradation of client proteins that are essential for tumor growth and survival. This disruption of protein homeostasis ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- 17-(2-Dimethylamino)ethylamino-17-demethoxygeldanamycin
Uniqueness
17-Amino Geldanamycin-13C,15N2 is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within biological systems. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior compared to its unlabeled counterparts .
Properties
Molecular Formula |
C28H39N3O8 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(15N)azanyl-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1/i28+1,29+1,30+1 |
InChI Key |
XYFFWTYOFPSZRM-UXWYIWPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)[15NH2])/C)OC)O[13C](=O)[15NH2])\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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